![molecular formula C25H24ClN7O2S2 B2500688 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 716339-99-0](/img/no-structure.png)
7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of benzothiazole . Benzothiazole derivatives have been studied for their anti-tubercular properties . They have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . In a specific example, substituted 2-amino benzothiazoles were coupled with N-phenyl anthranilic acid. The resulting intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been analyzed using IR, 1H NMR, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others . The specific reactions for the synthesis of the given compound are not available in the retrieved information.科学的研究の応用
Quorum Sensing Inhibitors
Compounds bearing the benzo[d]thiazole-2-thiol group have been found to be potent selective lasB quorum sensing inhibitors of Gram-negative bacteria . Quorum sensing is a term for bacterial cell–cell communication, which bacteria use to respond to external factors such as nutrient availability and defense mechanisms .
Anti-Biofilm Formation
These compounds have also shown moderate anti-biofilm formation properties against Pseudomonas aeruginosa . Biofilms are a collective of one or more types of microorganisms that can grow on many different surfaces .
Binding to Active Sites of Bacterial Systems
Docking studies have revealed that these compounds can bind to the active site of the Pseudomonas aeruginosa quorum sensing LasR system with better affinity compared to reference compounds .
Excited State Hydrogen Bond and Proton Transfer
The benzo[d]thiazol-2-yl group has been observed to exhibit distinguishing photophysical phenomena in different solvents . The solvent effect on the hydrogen bond dynamical process has been analyzed theoretically .
Optoelectronics and Analytical Tools Development
Revealing the mechanism of solvent effects will help to develop new products in optoelectronics and analytical tools . The degree of charge transfer gradually increased with an increase in solvent polarity .
Anti-Proliferation Evaluation
Compounds with the benzo[d]thiazole-2-yl group have exhibited potent cytotoxicity against several human cancer cell lines .
作用機序
Target of Action
The primary target of this compound is the LasB system of Gram-negative bacteria . The LasB system is a key component of the quorum sensing pathways in these bacteria, which are used for cell-cell communication and coordination of various behaviors such as biofilm formation and pathogenesis .
Mode of Action
The compound interacts with its target by binding to the active site of the LasB system . This interaction inhibits the quorum sensing pathways, thereby disrupting the bacteria’s ability to coordinate their behaviors .
Biochemical Pathways
By inhibiting the LasB system, the compound affects the quorum sensing pathways of Gram-negative bacteria . These pathways are used by bacteria to respond to external factors such as nutrient availability and to coordinate behaviors such as biofilm formation and pathogenesis . By disrupting these pathways, the compound can prevent the formation of biofilms, reduce the production of toxins, and discourage bacteria from developing future resistance .
Pharmacokinetics
It’s worth noting that the compound was evaluated for its growth inhibitory activities at high concentrations up to 1000 μg ml −1 toward pseudomonas aeruginosa .
Result of Action
The compound’s action results in the inhibition of quorum sensing in Gram-negative bacteria . This leads to a reduction in biofilm formation and toxin production, and it discourages the bacteria from developing future resistance . In addition, the compound showed moderate anti-biofilm formation of Pseudomonas aeruginosa .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the concentration of the compound can affect its growth inhibitory activities . .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, and the second intermediate is 8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione. These intermediates are then coupled using a coupling agent to form the final product.", "Starting Materials": [ "2-Amino-6-chloropurine", "2-Mercaptoethanol", "Benzo[d]thiazole-2-carboxylic acid", "4-(3-Chlorophenyl)piperazine", "N,N-Dimethylformamide", "Triethylamine", "N,N'-Dicyclohexylcarbodiimide", "Acetic anhydride", "Sodium bicarbonate", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: 2-Amino-6-chloropurine is reacted with 2-mercaptoethanol in the presence of sodium bicarbonate to form 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione.", "Step 2: Benzo[d]thiazole-2-carboxylic acid is reacted with N,N-dimethylformamide and triethylamine to form the corresponding acid chloride. This is then reacted with the intermediate from step 1 in the presence of N,N'-dicyclohexylcarbodiimide to form the first key intermediate.", "Step 3: 4-(3-Chlorophenyl)piperazine is reacted with acetic anhydride to form the corresponding acetyl derivative. This is then reacted with 2-amino-6-methylpurine in the presence of sodium bicarbonate to form the second key intermediate.", "Step 4: The two key intermediates are coupled using a coupling agent such as N,N'-dicyclohexylcarbodiimide to form the final product, 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione.", "Step 5: The final product is purified using standard techniques such as column chromatography, recrystallization, and/or distillation." ] } | |
CAS番号 |
716339-99-0 |
製品名 |
7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione |
分子式 |
C25H24ClN7O2S2 |
分子量 |
554.08 |
IUPAC名 |
7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C25H24ClN7O2S2/c1-30-21-20(22(34)29-24(30)35)33(13-14-36-25-27-18-7-2-3-8-19(18)37-25)23(28-21)32-11-9-31(10-12-32)17-6-4-5-16(26)15-17/h2-8,15H,9-14H2,1H3,(H,29,34,35) |
InChIキー |
WANDIBNKYDCMTD-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)CCSC5=NC6=CC=CC=C6S5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



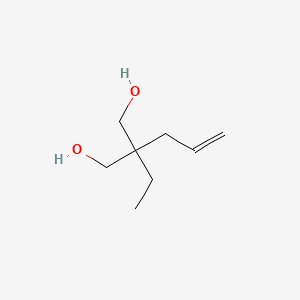
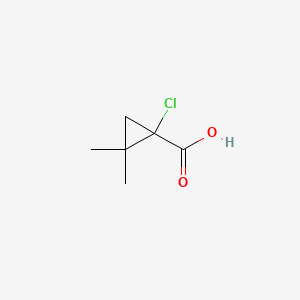
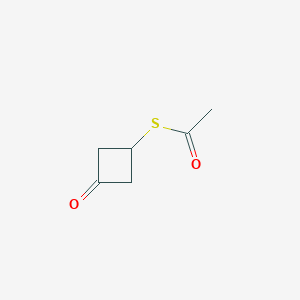
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2500608.png)
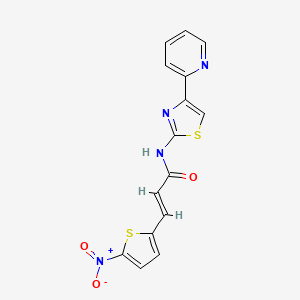

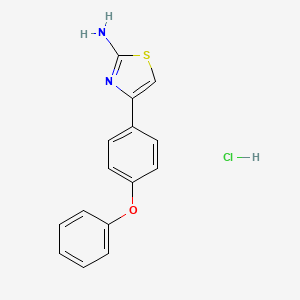
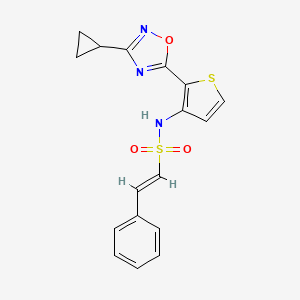


![2-(4-ethoxyphenyl)-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)acetamide](/img/structure/B2500620.png)
![Tert-butyl N-(2-azaspiro[4.4]nonan-9-yl)carbamate;hydrochloride](/img/structure/B2500622.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2500623.png)
